molecular formula C11H12O2 B6168245 2-(2-methylpropanoyl)benzaldehyde CAS No. 53067-93-9

2-(2-methylpropanoyl)benzaldehyde

Cat. No.: B6168245
CAS No.: 53067-93-9
M. Wt: 176.2
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Description

2-(2-Methylpropanoyl)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 2-position with a 2-methylpropanoyl (isobutyryl) group.

Properties

CAS No.

53067-93-9

Molecular Formula

C11H12O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropanoyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzaldehyde with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .

Industrial Production Methods

Industrial production of 2-(2-methylpropanoyl)benzaldehyde may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropanoyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(2-methylpropanoyl)benzoic acid.

    Reduction: 2-(2-methylpropanoyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-methylpropanoyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.

    Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(2-methylpropanoyl)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound may also undergo metabolic transformations, such as oxidation to the corresponding carboxylic acid or reduction to the alcohol, which can influence its activity and toxicity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities
2-(2-Methylpropanoyl)benzaldehyde 2-Methylpropanoyl C₁₁H₁₂O₂ 176.21 High reactivity in acyl transfer; potential synthon for heterocycles
2-(Diphenylphosphino)benzaldehyde Diphenylphosphino C₁₉H₁₅OP 290.29 Ligand in catalysis; industrial market growth (2014–2024)
2-[(2-Chlorophenyl)amino]benzaldehyde 2-Chlorophenylamino C₁₃H₁₀ClNO 231.68 Photodegradation by-product; elevated environmental toxicity
Flavoglaucin (Compound 1, ) Polyketide side chain C₁₇H₂₂O₃ 274.36 Antifungal activity; natural product origin
2-(2-Bromobenzoyl)benzaldehyde (15) 2-Bromobenzoyl C₁₄H₉BrO₂ 289.13 Precursor in Sonogashira reactions for anticancer agents

Physical Properties and Industrial Relevance

  • Solubility and Stability: Derivatives like 2-[Methyl(propan-2-yl)amino]benzaldehyde () have lower molecular weights (177.24 g/mol) and may exhibit enhanced solubility in organic solvents compared to bulkier analogs (e.g., 254.32 g/mol for 2-[5-methyl-2-(propan-2-yl)phenoxy]benzaldehyde, ) .
  • Market Trends: 2-(Diphenylphosphino)benzaldehyde’s regional market data (North America, 2014–2024) highlights its industrial demand, contrasting with niche applications of natural benzaldehydes like flavoglaucin .

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